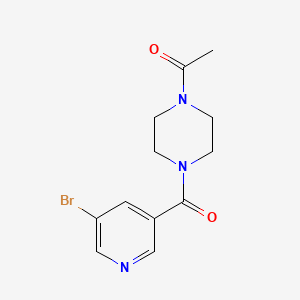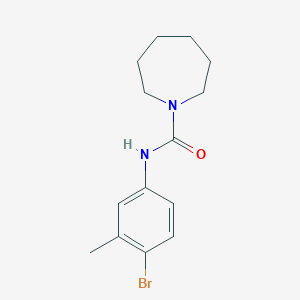
Potassium 2-carboxy-4,6-diiodophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-carboxy-4,6-diiodophenolate is a chemical compound with the molecular formula C7H3I2KO3 It is known for its unique structure, which includes two iodine atoms and a carboxylate group attached to a phenolate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 2-carboxy-4,6-diiodophenolate can be synthesized through a series of chemical reactions involving the iodination of phenol derivatives followed by carboxylation. The typical synthetic route involves the following steps:
Iodination: Phenol is treated with iodine and an oxidizing agent to introduce iodine atoms at the 4 and 6 positions of the phenol ring.
Carboxylation: The diiodophenol is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylate group at the 2 position.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-carboxy-4,6-diiodophenolate undergoes various chemical reactions, including:
Oxidation: The phenolate ring can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, deiodinated phenol derivatives, and substituted phenol compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Potassium 2-carboxy-4,6-diiodophenolate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of potassium 2-carboxy-4,6-diiodophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The iodine atoms may also play a role in modulating the compound’s reactivity and binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium 2-carboxy-4,6-dibromophenolate: Similar structure but with bromine atoms instead of iodine.
Potassium 2-carboxy-4,6-dichlorophenolate: Contains chlorine atoms instead of iodine.
Potassium 2-carboxy-4,6-difluorophenolate: Contains fluorine atoms instead of iodine.
Uniqueness
Potassium 2-carboxy-4,6-diiodophenolate is unique due to the presence of iodine atoms, which impart distinct chemical properties such as higher molecular weight and different reactivity compared to its bromine, chlorine, and fluorine analogs. These properties make it particularly useful in specific applications where iodine’s characteristics are advantageous.
Propriétés
Formule moléculaire |
C7H3I2KO3 |
|---|---|
Poids moléculaire |
428.00 g/mol |
Nom IUPAC |
potassium;2-carboxy-4,6-diiodophenolate |
InChI |
InChI=1S/C7H4I2O3.K/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2,10H,(H,11,12);/q;+1/p-1 |
Clé InChI |
SNHIVWOGVZUVLO-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)O)[O-])I)I.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-dimethyl-N-[2,2,2-trichloro-1-(dibenzylamino)ethyl]propanamide](/img/structure/B14916027.png)





![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)

![6-Methyl-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14916054.png)

